

Technical Support Center: Tavapadon (CVL-751)

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Compound of Interest

Compound Name: CV-6209

Cat. No.: B1669349

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Welcome to the technical support center for Tavapadon (formerly CVL-751). This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments with Tavapadon.

Troubleshooting Guides

Issue 1: Unexpected cellular response observed at high concentrations of Tavapadon.

Question: We are observing a cellular response in our in vitro assay that is not consistent with D1/D5 receptor activation, particularly at high concentrations of Tavapadon. Could this be an off-target effect?

Answer:

- **Confirm On-Target Activity:** First, ensure that your assay is robustly detecting the expected D1/D5 partial agonism at lower, pharmacologically relevant concentrations. A dose-response curve should demonstrate a plateau at higher concentrations, consistent with partial agonism.
- **Receptor Expression Profiling:** Verify the expression levels of dopamine receptor subtypes (D1-D5) in your cell line or primary culture system. Low or absent D1/D5 expression could lead to the observation of effects only at high concentrations, which may be due to low-affinity interactions with other receptors.

- Consider Receptor Selectivity: Tavapadon is a highly selective partial agonist for the D1 and D5 dopamine receptors.[1][2] It has significantly lower affinity for D2, D3, and D4 receptors. [1][2][3] However, at supra-physiological concentrations, off-target activity at these or other receptors cannot be entirely ruled out. The following table summarizes the binding affinities (K_i) of Tavapadon for dopamine receptor subtypes.

Receptor Subtype	Binding Affinity (K _i)
Dopamine D1	9 nM
Dopamine D5	13 nM
Dopamine D2	≥ 4,870 nM
Dopamine D3	≥ 6,720 nM
Dopamine D4	≥ 4,870 nM

- Control Experiments: To investigate potential off-target effects, consider the following control experiments:
 - Use a specific D1/D5 antagonist to see if the unexpected response is blocked.
 - Test for the unexpected response in a cell line known to lack D1 and D5 receptors but express other potential off-target receptors.
 - Compare the effects of Tavapadon with a known non-selective dopamine agonist.

Issue 2: Observing adverse effects in animal models that are typically associated with D2/D3 receptor agonism.

Question: In our preclinical animal studies, we are observing some side effects like mild somnolence or transient hypotension, which are often linked to D2/D3 receptor activation. Is this an expected off-target effect of Tavapadon?

Answer:

- **Review Clinical Trial Data:** While Tavapadon is designed for high selectivity to minimize D2/D3-mediated side effects, clinical trials have reported some adverse events.[3][4] The most common are nausea, headache, dizziness, and constipation.[3][4] Hallucinations, orthostatic hypotension, and impulse-control disorders, which are more strongly associated with D2/D3 agonists, were reported at rates comparable to placebo in clinical studies.[3]
- **Dose-Response Relationship:** Evaluate if the observed effects in your animal model are dose-dependent. High doses may lead to engagement of lower-affinity targets.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:** Correlate the timing of the adverse effects with the plasma and brain concentrations of Tavapadon. This can help determine if the effects occur at peak concentrations and if they align with the known binding affinities.
- **Comparative Studies:** Include a D2/D3-selective agonist as a positive control in your studies to compare the profile and severity of the observed side effects. This will help to differentiate between a potential low-level off-target effect of Tavapadon and a more pronounced D2/D3-mediated effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tavapadon and how does it relate to its potential off-target effects?

A1: Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors.[1][2][5] Its mechanism involves the activation of these receptors, which are coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is part of the "direct pathway" in the basal ganglia, which facilitates movement. By selectively targeting D1/D5 receptors, Tavapadon aims to provide motor symptom relief comparable to levodopa while avoiding the side effects associated with strong D2/D3 receptor agonism, such as hallucinations, somnolence, and impulse control disorders.[3] Potential off-target effects would theoretically arise from interactions with other receptors at high concentrations, though its high selectivity makes this less likely at therapeutic doses.

Q2: What are the known adverse effects of Tavapadon from clinical trials that could be indicative of off-target effects?

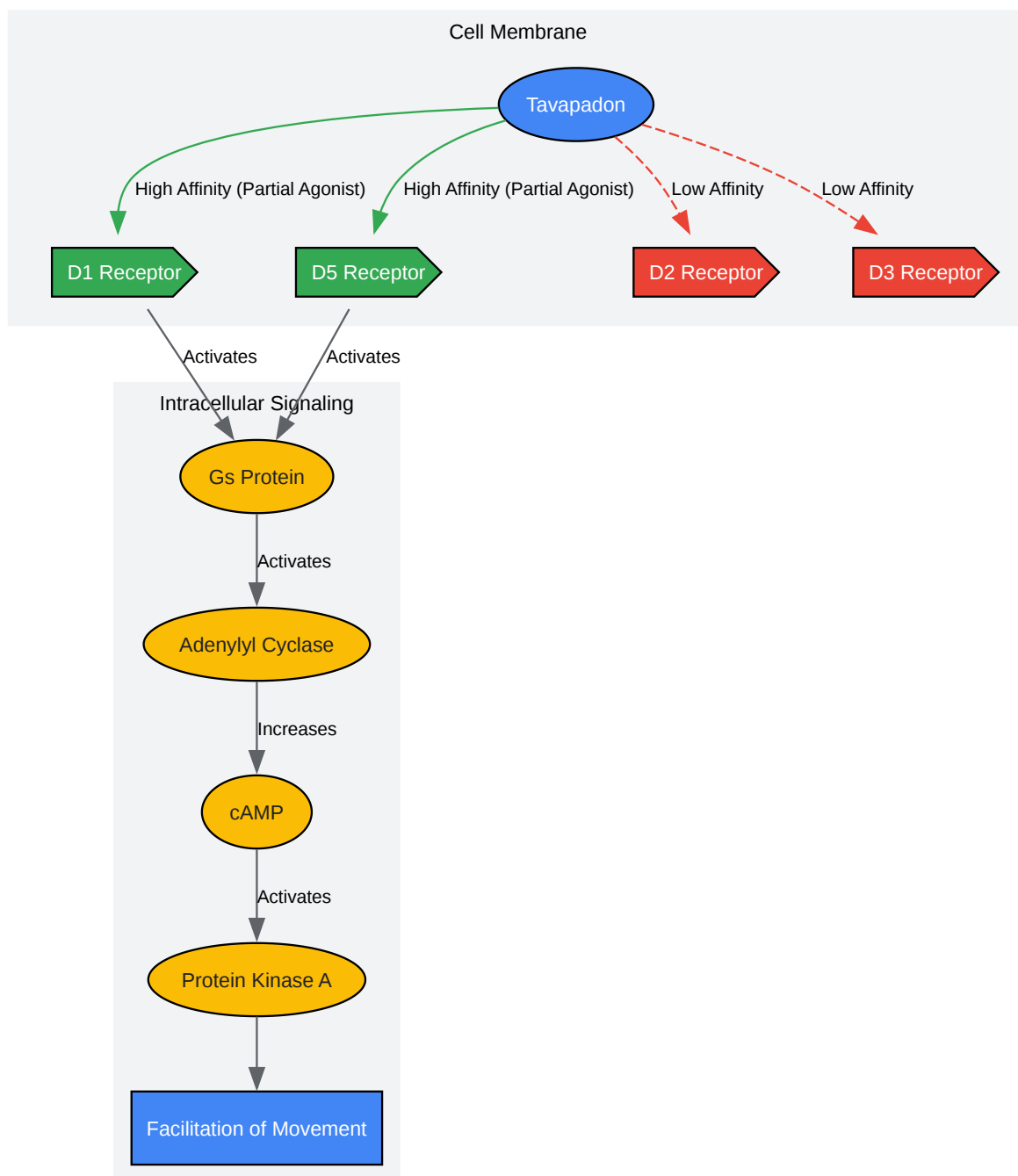
A2: The safety profile of Tavapadon has been evaluated in several clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3). The most frequently reported adverse events were generally mild to moderate.^{[3][4]} A summary of common adverse events is provided in the table below.

Adverse Event	Frequency in Tavapadon Groups	Notes
Nausea	Most common	Mild to moderate in severity. ^{[3][4][6]}
Headache	Common	Mild to moderate in severity. ^{[3][4]}
Dizziness	Common	Mild to moderate in severity. ^{[4][6]}
Somnolence	Similar to placebo	Low incidence, suggesting minimal D2/D3 activity. ^{[3][7]}
Hallucinations	Similar to placebo	Low incidence, suggesting minimal D2/D3 activity. ^{[3][7]}
Impulse Control Disorders	Similar to placebo	Low incidence, suggesting minimal D2/D3 activity. ^{[3][4][7]}
Orthostatic Hypotension	Similar to placebo	Low incidence, suggesting minimal D2/D3 activity. ^[3]

Q3: Are there any known off-target interactions of Tavapadon with non-dopaminergic receptors?

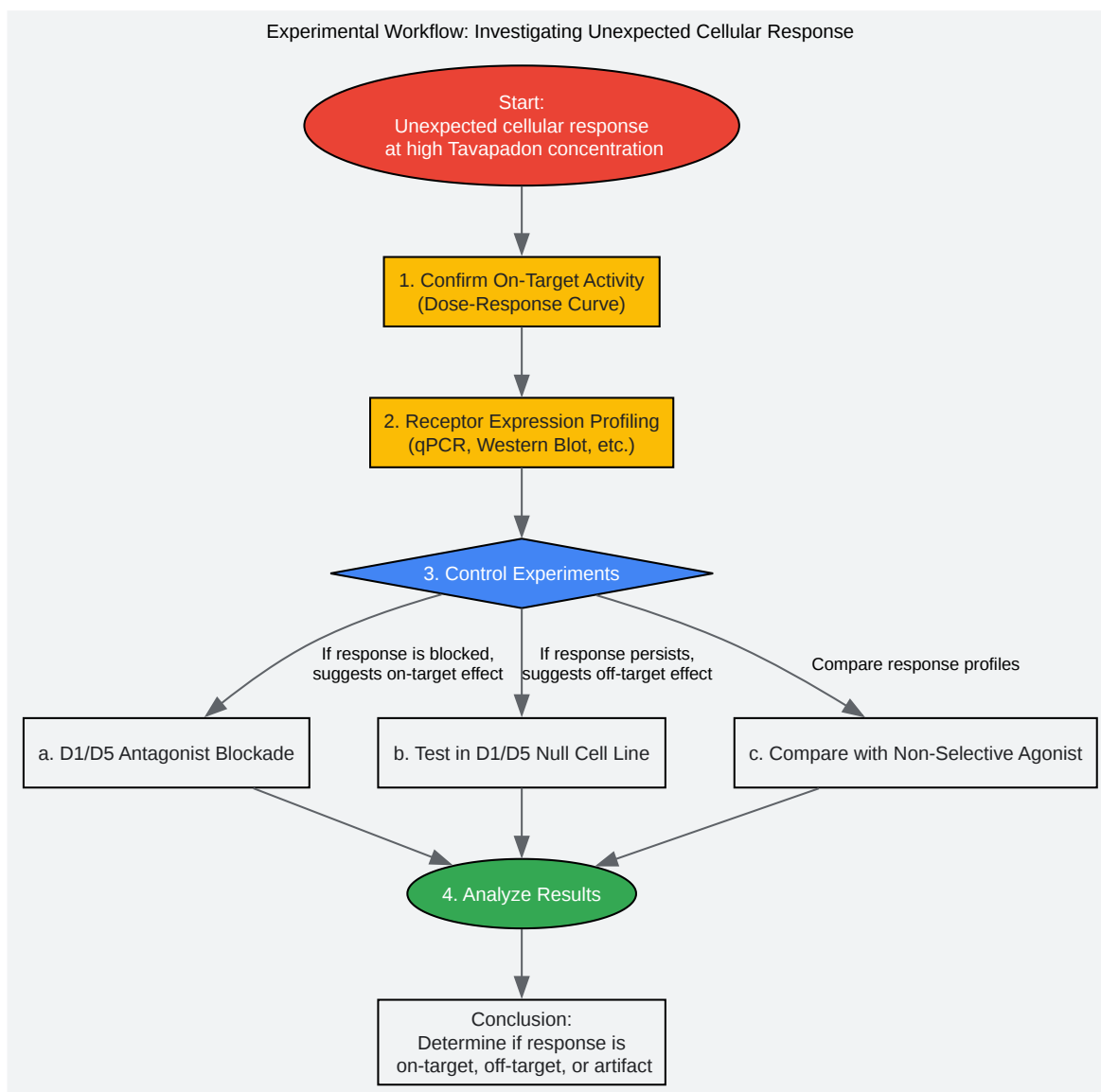
A3: Based on the available preclinical data, Tavapadon is characterized by its high selectivity for D1/D5 dopamine receptors.^[2] Published literature to date has not highlighted any clinically significant off-target interactions with other receptor systems at therapeutic concentrations. Researchers should consult the latest investigator's brochure or contact the manufacturer for the most up-to-date and comprehensive receptor screening panel data.

Visualizations



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Caption: Signaling pathway of Tavapadon, highlighting its selectivity for D1/D5 receptors.



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Caption: Troubleshooting workflow for investigating potential off-target effects of Tavapadon.

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